![molecular formula C25H19ClN4O2S B2411915 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 1324361-19-4](/img/structure/B2411915.png)
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
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Description
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques : Compounds related to 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one have been synthesized using various methods, including alkylation and reactions with hydrazine hydrate. These techniques lead to the production of derivatives with different biological activities (Saleh et al., 2004).
Antimicrobial Activity : Several studies have investigated the antimicrobial activities of related quinazolinone derivatives. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Yan et al., 2016).
Lipase and α-glucosidase Inhibition : Some derivatives have been evaluated for their inhibitory effects on lipase and α-glucosidase, showing promise as agents in the treatment of related disorders (Bekircan et al., 2015).
Anticancer and Anti-Inflammatory Activities
Cytotoxic Evaluation : Quinazolinone-oxadiazole conjugates have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting potential use in cancer therapies (Hassanzadeh et al., 2019).
Anti-Inflammatory Activity : Quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activities. These compounds have shown promising results, indicating their potential as anti-inflammatory agents (Kumar & Rajput, 2009).
Other Applications
H1-Antihistaminic Agents : Some novel quinazolinone derivatives have been designed and synthesized with antihistaminic properties, indicating their potential in treating related allergic conditions (Alagarsamy & Parthiban, 2012).
Diuretic Agents : Studies have been conducted on quinazolinone derivatives containing thiazole or 1,3,4-thiadiazole moieties to assess their diuretic activity. Some compounds in this class have shown significant diuretic effects (Maarouf et al., 2004).
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-16-10-12-17(13-11-16)14-30-24(31)19-7-3-5-9-21(19)27-25(30)33-15-22-28-23(29-32-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOJCTKSUGEFEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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